molecular formula C10H7IN2O B12115264 4-Iodo-6-phenylpyrimidin-5-ol CAS No. 88467-00-9

4-Iodo-6-phenylpyrimidin-5-ol

Cat. No.: B12115264
CAS No.: 88467-00-9
M. Wt: 298.08 g/mol
InChI Key: PCBPXDZQQMSXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-6-phenylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C10H7IN2O. It is characterized by the presence of an iodine atom at the 4th position, a phenyl group at the 6th position, and a hydroxyl group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-phenylpyrimidin-5-ol typically involves the iodination of 6-phenylpyrimidin-5-ol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-phenylpyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-phenylpyrimidin-5-ol, while oxidation with potassium permanganate would produce 4-iodo-6-phenylpyrimidin-5-one .

Scientific Research Applications

4-Iodo-6-phenylpyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6-phenylpyrimidin-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the iodine atom and the phenyl group can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-6-phenylpyrimidin-5-ol is unique due to the combination of the iodine atom, phenyl group, and hydroxyl group on the pyrimidine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

88467-00-9

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

4-iodo-6-phenylpyrimidin-5-ol

InChI

InChI=1S/C10H7IN2O/c11-10-9(14)8(12-6-13-10)7-4-2-1-3-5-7/h1-6,14H

InChI Key

PCBPXDZQQMSXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)I)O

Origin of Product

United States

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